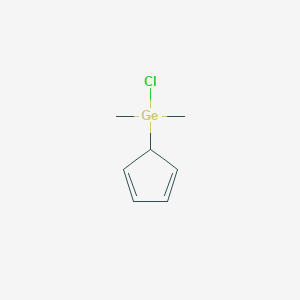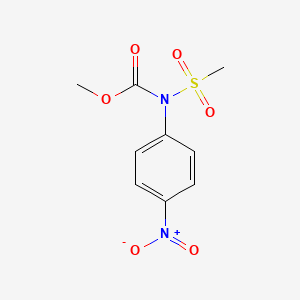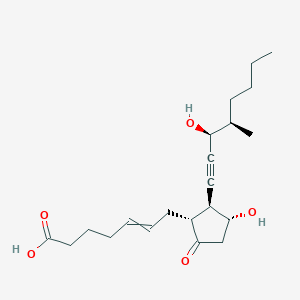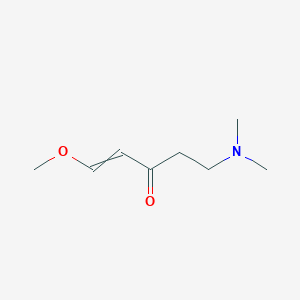![molecular formula C25H18O2Si B14585136 3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) CAS No. 61100-99-0](/img/structure/B14585136.png)
3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a phenyl group, with two phenylprop-2-yn-1-one moieties attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) typically involves the reaction of a silane precursor with phenylacetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the silane precursor reacts with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets and pathways. The silicon atom can form strong bonds with oxygen and carbon, influencing the reactivity and stability of the compound. The phenylprop-2-yn-1-one moieties can participate in various chemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Methyl(phenyl)silanediyl]bis(1-propene-1,1-diol): Similar in structure but with hydroxyl groups instead of carbonyl groups.
3-Phenyl-2-propen-1-ol: Contains a similar phenylpropene structure but lacks the silicon atom.
Uniqueness
3,3’-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one) is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61100-99-0 |
|---|---|
Molekularformel |
C25H18O2Si |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
3-[methyl-(3-oxo-3-phenylprop-1-ynyl)-phenylsilyl]-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C25H18O2Si/c1-28(23-15-9-4-10-16-23,19-17-24(26)21-11-5-2-6-12-21)20-18-25(27)22-13-7-3-8-14-22/h2-16H,1H3 |
InChI-Schlüssel |
YKFYSPXPNCTDRU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C#CC(=O)C1=CC=CC=C1)(C#CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)

![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)



![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)


